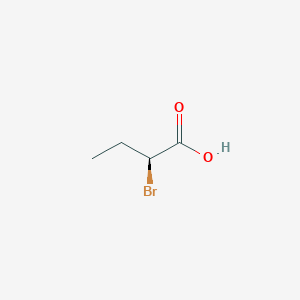

(S)-2-Bromobutanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.42 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-bromobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQLSKVCTLCIIE-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186332 | |

| Record name | alpha-Bromobutyric acid, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32659-49-7 | |

| Record name | alpha-Bromobutyric acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032659497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Bromobutyric acid, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-BROMOBUTYRIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK125R6KHN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (S)-2-Bromobutanoic Acid: Chemical Properties and Structure

This compound, a chiral halogenated carboxylic acid, serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its specific stereochemistry and the presence of a reactive bromine atom at the alpha-position to the carboxyl group make it a valuable intermediate for creating complex molecular architectures with high stereospecificity. This guide provides a comprehensive overview of its chemical structure, properties, and synthetic methodologies.

Chemical Structure and Stereochemistry

This compound, also known as (S)-α-bromobutyric acid, possesses a chiral center at the second carbon atom (C2), the alpha-carbon.[1] This results in two enantiomeric forms, (S) and (R). The "(S)" designation, from the Latin sinister for left, indicates the specific spatial arrangement of the substituents around this stereocenter according to the Cahn-Ingold-Prelog priority rules. The molecule consists of a four-carbon butanoic acid backbone with a bromine atom substituting a hydrogen atom on the alpha-carbon.[2]

The key functional groups are the carboxylic acid (-COOH) and the secondary alkyl bromide (-CHBr). The electron-withdrawing nature of both the bromine atom and the carboxyl group influences the acidity and reactivity of the molecule.

Key Structural Features:

-

IUPAC Name: (2S)-2-bromobutanoic acid[3]

-

Chiral Center: The C2 carbon is stereogenic.[1]

-

Functional Groups: Carboxylic acid, Alkyl Halide

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are well-documented. It typically appears as a colorless to yellowish clear, oily liquid.[2][3][6] The quantitative properties are summarized in the table below. It is important to note that some reported values may refer to the racemic mixture of 2-bromobutanoic acid.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 167.00 g/mol | [4][5][6][7] |

| CAS Number | 32659-49-7 | [1][4][8] |

| Density | 1.567 g/mL at 25 °C | [1][2][3] |

| Melting Point | -4 °C | [1][2][3] |

| Boiling Point | 99-103 °C at 10 mmHg | [1][3] |

| 217 °C (at atmospheric pressure) | [4] | |

| Water Solubility | 66 g/L at 20 °C | [1][3] |

| Solubility | Soluble in alcohol, ether, and acetone.[3][9] | [3][9] |

| pKa | 2.94 - 2.95 | [1][3] |

| Refractive Index (n20/D) | 1.474 | [3] |

| Flash Point | >110 °C (>230 °F) | [1][2][3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

-

¹H NMR: The proton NMR spectrum is characteristic of the structure, showing distinct signals for the methyl (-CH₃), methylene (-CH₂-), methine (-CHBr), and carboxylic acid (-COOH) protons.[6][10]

-

¹³C NMR: The carbon NMR provides information on the chemical environment of each carbon atom in the molecule.[6][11]

-

IR Spectroscopy: The infrared spectrum displays characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch (strong), and the C-Br stretch.[6][12]

-

Mass Spectrometry: Mass spec data can be used to confirm the molecular weight and fragmentation pattern of the compound.[6][7]

Experimental Protocols: Synthesis

The synthesis of racemic 2-bromobutanoic acid is commonly achieved through the alpha-bromination of butyric acid. The enantiomerically pure (S)-form is then typically obtained via chiral resolution.

Protocol 1: Synthesis of Racemic 2-Bromobutanoic Acid via Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky reaction is a standard method for the alpha-halogenation of a carboxylic acid.[1][13]

Objective: To synthesize (±)-2-bromobutanoic acid from butanoic acid.

Materials:

-

Butanoic acid (butyric acid)

-

Bromine (Br₂)

-

Phosphorus trichloride (PCl₃) or red phosphorus (catalyst)

-

Water

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Distillation apparatus

Methodology:

-

Place butanoic acid and a catalytic amount of phosphorus trichloride into a round-bottom flask equipped with a reflux condenser and a dropping funnel.[3]

-

Heat the mixture to approximately 100 °C.[3]

-

Slowly add bromine from the dropping funnel while maintaining the reaction temperature between 100-120 °C.[3] The reaction is exothermic and produces hydrogen bromide gas, which should be handled in a fume hood.

-

After the addition is complete, continue heating the mixture for several hours (e.g., 8 hours) to ensure the reaction goes to completion.[3]

-

Cool the reaction mixture. To work up the product, slowly add water to quench any remaining acyl bromide intermediate and bromine.

-

Separate the organic layer. Wash the crude product with water to remove impurities.

-

Dry the organic layer over an anhydrous drying agent.

-

Purify the final product by vacuum distillation to obtain 2-bromobutanoic acid.[3]

Protocol 2: Optical Resolution (Conceptual)

To obtain the pure (S)-enantiomer from the racemic mixture, a chiral resolving agent is used. This process involves forming diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization.

Objective: To separate this compound from a racemic mixture.

Methodology:

-

Dissolve the racemic 2-bromobutanoic acid in a suitable solvent.

-

Add a stoichiometric amount of a chiral amine base (e.g., (S)-(-)-α-phenylethylamine or a chiral alkaloid like strychnine[1]) to the solution. This forms a pair of diastereomeric salts.

-

Allow the solution to cool slowly, promoting the crystallization of the less soluble diastereomeric salt.

-

Separate the crystals by filtration. Multiple recrystallization steps may be necessary to achieve high diastereomeric purity.

-

Treat the purified diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylate and regenerate the enantiomerically enriched this compound.

-

Extract the final product into an organic solvent, dry, and purify.

Visualizations: Workflows and Reactions

Diagrams created using the DOT language provide clear visual representations of experimental and logical flows.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of racemic 2-bromobutanoic acid.

Caption: Workflow for the synthesis of racemic 2-bromobutanoic acid.

General Reactivity

As a synthetic intermediate, this compound is valuable for introducing a stereodefined propanoic acid moiety. A common reaction is the Sₙ2 displacement of the bromide ion by a nucleophile.

Caption: General Sₙ2 reaction scheme showing inversion of stereochemistry.

References

- 1. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]

- 2. innospk.com [innospk.com]

- 3. chembk.com [chembk.com]

- 4. 32659-49-7 CAS MSDS (S-2--Bromobutyric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 2-Bromobutanoic acid | C4H7BrO2 | CID 6655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Bromobutyric acid [webbook.nist.gov]

- 8. scbt.com [scbt.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Solved For the following HNMR for 2-bromobutanoic acid, use | Chegg.com [chegg.com]

- 11. 2-Bromobutyric acid(80-58-0) 13C NMR spectrum [chemicalbook.com]

- 12. 2-Bromobutyric acid [webbook.nist.gov]

- 13. Page loading... [guidechem.com]

(S)-2-Bromobutanoic acid CAS number 32659-49-7

An In-Depth Technical Guide to (S)-2-Bromobutanoic Acid (CAS: 32659-49-7)

Introduction

This compound, identified by CAS number 32659-49-7, is a chiral carboxylic acid that serves as a crucial building block in organic synthesis.[1][2] Its structure, featuring a bromine atom at the stereogenic alpha-position, makes it a versatile intermediate for introducing chirality and functionality in the development of complex molecules. This technical guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Physicochemical and Spectroscopic Properties

This compound is a colorless to yellow, oily liquid under standard conditions.[1][2][3] It is soluble in common organic solvents like alcohol and ether and moderately soluble in water.[2][4] The presence of the bromine atom significantly increases its density compared to its parent compound, butyric acid.

Table 1: Physicochemical Properties of 2-Bromobutanoic Acid

| Property | Value | Source(s) |

| CAS Number | 32659-49-7 | [1][5][6] |

| Molecular Formula | C₄H₇BrO₂ | [1][5][6] |

| Molecular Weight | 167.00 g/mol | [1][5][6] |

| Appearance | Colorless to yellowish oily liquid | [2][3] |

| Melting Point | -4 °C (racemate) | [1][2][3][4] |

| Boiling Point | 99-103 °C @ 10 mmHg | [1][2][4] |

| 217 °C @ 760 mmHg | [6] | |

| Density | 1.567 g/mL at 25 °C | [1][2][3][4] |

| Refractive Index (n²⁰/D) | 1.474 | [2][3][4] |

| Acidity (pKa) | 2.95 ± 0.10 | [1] |

| Solubility in Water | 66 g/L at 20 °C | [1] |

| SMILES | CC--INVALID-LINK--Br | [5][7] |

| InChIKey | YAQLSKVCTLCIIE-UHFFFAOYSA-N | [1][4] |

Table 2: Spectroscopic Data for Characterization

| Analysis Type | Purpose | Reference Data |

| ¹H NMR | Structural confirmation and purity assessment. | Available via public databases like SpectraBase.[8] |

| ¹³C NMR | Carbon skeleton confirmation. | Available via public databases like ChemicalBook.[9] |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis. | Available via public databases like NIST WebBook.[10] |

| Infrared Spectroscopy (IR) | Identification of functional groups (C=O, O-H). | Available via public databases like NIST WebBook.[11] |

| Chiral Chromatography | Separation of enantiomers and determination of enantiomeric excess (ee). | Standard method for chiral compounds. |

Synthesis and Experimental Protocols

The industrial synthesis of 2-bromobutanoic acid is typically achieved through the alpha-bromination of butyric acid via the Hell-Volhard-Zelinsky reaction, which yields a racemic mixture.[1][3] Obtaining the enantiomerically pure (S)-form requires a subsequent chiral resolution step.

Representative Experimental Protocol: Hell-Volhard-Zelinsky Bromination of Butyric Acid

Disclaimer: This protocol is a representative example and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes).

-

Charging Reagents: Butyric acid and a catalytic amount of red phosphorus (or PBr₃) are charged into the flask.

-

Bromine Addition: The flask is heated, and elemental bromine (Br₂) is added dropwise from the dropping funnel at a controlled rate to maintain a gentle reflux. The reaction is exothermic.

-

Reaction Completion: After the addition is complete, the mixture is heated at reflux until the evolution of HBr gas ceases, indicating the reaction is near completion.

-

Workup: The reaction mixture is cooled to room temperature. Water is cautiously added to hydrolyze the intermediate acyl bromide and any remaining PBr₃.

-

Extraction: The product is separated from the aqueous layer. The aqueous layer is extracted several times with a suitable organic solvent (e.g., diethyl ether).

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude racemic 2-bromobutanoic acid is then purified by vacuum distillation.

Note: The resolution of the racemic mixture to isolate the (S)-enantiomer is a specialized process often involving the formation of diastereomeric salts with a chiral resolving agent, followed by separation and acidification.[1]

Applications in Drug Development and Research

This compound's primary value lies in its role as a chiral precursor for Active Pharmaceutical Ingredients (APIs).[12] Its defined stereochemistry is critical for the biological activity and safety profile of the final drug product.

-

Levetiracetam Synthesis: It is a key starting material in the synthesis of Levetiracetam, an widely used anticonvulsant medication for the treatment of epilepsy.[1]

-

Amino Acid Derivatives: It is used to synthesize specialty amino acid derivatives, such as S-(1-carboxypropyl)-L-cysteine, which are valuable in biochemical research.[4][13]

-

General Organic Synthesis: It serves as a versatile intermediate in the synthesis of various chiral compounds, including pesticides and other pharmaceuticals, where the stereocenter is crucial for efficacy.[2][3]

References

- 1. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. innospk.com [innospk.com]

- 4. 2-Bromobutyric acid 97 80-58-0 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. 32659-49-7 CAS MSDS (S-2--Bromobutyric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. (2S)-2-bromobutanoic acid 97% | CAS: 32659-49-7 | AChemBlock [achemblock.com]

- 8. 2-Bromobutanoic acid | C4H7BrO2 | CID 6655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Bromobutyric acid(80-58-0) 13C NMR spectrum [chemicalbook.com]

- 10. 2-Bromobutyric acid [webbook.nist.gov]

- 11. 2-Bromobutyric acid [webbook.nist.gov]

- 12. nbinno.com [nbinno.com]

- 13. 2-Bromobutyric acid | 80-58-0 [chemicalbook.com]

Molecular weight and formula of (S)-2-Bromobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-2-Bromobutanoic acid, a key chiral building block in modern organic synthesis, with a particular focus on its role in pharmaceutical development. This document details its chemical properties, enantioselective synthesis, and significant applications.

Core Data Summary

This compound is a halogenated carboxylic acid notable for its chiral center at the alpha position. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₄H₇BrO₂ |

| Molecular Weight | 167.00 g/mol |

| Appearance | Colorless to pale yellow liquid |

| CAS Number | 32659-49-7 |

| Density | 1.567 g/mL at 25 °C |

| Boiling Point | 99-103 °C at 10 mmHg |

| Melting Point | -4 °C |

| Solubility | Soluble in water, ethanol, and ether |

| IUPAC Name | (2S)-2-bromobutanoic acid |

| Synonyms | (S)-α-Bromobutyric acid, L-2-Bromobutanoic acid |

Enantioselective Synthesis of this compound

The stereospecific synthesis of this compound is crucial for its application in the pharmaceutical industry, where enantiomeric purity is paramount. While the racemic mixture can be prepared via the Hell-Volhard-Zelinsky reaction of butanoic acid, the synthesis of the (S)-enantiomer typically proceeds from a chiral precursor.[1] A common and effective strategy involves the diazotization of the corresponding α-amino acid, (S)-2-aminobutanoic acid (L-aminobutyric acid), which proceeds with retention of configuration.[2]

Experimental Protocol: Diazotization-Bromination of (S)-2-Aminobutanoic Acid

This protocol describes the conversion of (S)-2-aminobutanoic acid to this compound.

Materials:

-

(S)-2-Aminobutanoic acid

-

Potassium bromide (KBr)

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Sulfuric acid (H₂SO₄, concentrated)

-

Diethyl ether

-

Sodium sulfate (Na₂SO₄, anhydrous)

-

Ice bath

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Preparation of the Reaction Mixture: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve (S)-2-aminobutanoic acid and potassium bromide in water. Cool the solution to 0-5 °C in an ice bath.

-

Acidification: Slowly add concentrated sulfuric acid to the cooled solution while maintaining the temperature below 5 °C.

-

Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C. Vigorous stirring is essential during this step to ensure proper mixing. Nitrogen gas will be evolved.

-

Reaction Completion and Work-up: After the addition of sodium nitrite is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour. The reaction mixture is then extracted with diethyl ether.

-

Purification: The combined ether extracts are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

Final Purification: The crude product can be further purified by vacuum distillation to obtain the final product with high enantiomeric purity.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various chiral pharmaceuticals.[3] Its primary and most well-documented application is in the production of the anticonvulsant drug, Levetiracetam.

Role in the Synthesis of Levetiracetam

Levetiracetam, the (S)-enantiomer of etiracetam, is a widely used medication for the treatment of epilepsy.[4] The synthesis of Levetiracetam often utilizes this compound or its derivatives as a key starting material to establish the required stereochemistry. The general synthetic pathway involves the reaction of an activated form of this compound with a suitable amine, followed by cyclization to form the pyrrolidinone ring characteristic of Levetiracetam.

Experimental Workflow: Synthesis of Levetiracetam

The following diagram illustrates a common synthetic route to Levetiracetam starting from this compound. This workflow highlights the key transformations involved in the process.

This workflow demonstrates the conversion of this compound to its amide, followed by amination and subsequent cyclization to yield the final active pharmaceutical ingredient, Levetiracetam.

References

- 1. Diazotisation [organic-chemistry.org]

- 2. Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]

A Comprehensive Spectroscopic Analysis of (S)-2-Bromobutanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for (S)-2-Bromobutanoic acid, a chiral building block of significant interest in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for its identification, characterization, and utilization in further research and development.

A note on stereochemistry: The spectroscopic data presented herein is for 2-bromobutanoic acid. In a non-chiral environment (e.g., standard NMR solvents, IR, and MS analysis), the spectroscopic properties of the (S)-enantiomer are identical to its (R)-enantiomer and the racemic mixture.

Spectroscopic Data Summary

The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized in the tables below for ease of reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for 2-Bromobutanoic Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet (broad) | 1H | -COOH |

| 4.29 | Triplet | 1H | CH-Br |

| 2.10 - 1.90 | Multiplet | 2H | -CH₂- |

| 1.05 | Triplet | 3H | -CH₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for 2-Bromobutanoic Acid

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O |

| ~45 | CH-Br |

| ~28 | -CH₂- |

| ~12 | -CH₃ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Key IR Absorption Bands for 2-Bromobutanoic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 2975-2845 | Medium-Strong | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1470-1370 | Medium | C-H bend (Aliphatic) |

| ~1200 | Strong | C-O stretch |

| 650-550 | Medium-Strong | C-Br stretch |

Table 4: Mass Spectrometry Data for 2-Bromobutanoic Acid

| m/z | Interpretation |

| 168 / 166 | Molecular ion peak [M]⁺ (isotopes of Br) |

| 123 / 121 | [M-COOH]⁺ |

| 87 | [M-Br]⁺ |

| 41 | Base Peak |

Ionization Method: Electron Ionization (EI).

Experimental Workflow

The logical flow for the spectroscopic analysis of a compound like this compound is depicted in the diagram below. This workflow ensures a comprehensive characterization of the molecule's structure.

Caption: A logical workflow for the spectroscopic analysis of organic compounds.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Instrument-specific parameters may require optimization.

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 300 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer, typically operating at 75 MHz for a 300 MHz instrument. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As 2-Bromobutanoic acid is a liquid at room temperature, the spectrum is conveniently recorded using a thin film method. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Data Acquisition: The spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The background spectrum of the clean salt plates is recorded first. Then, the spectrum of the sample is recorded, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities, or by direct infusion. For GC-MS, a dilute solution of the analyte in a volatile solvent like dichloromethane or ether is injected into the GC.

-

Ionization: Electron Ionization (EI) is a common method for small organic molecules. The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion.

-

Mass Analysis: The molecular ion and any fragment ions produced by its decomposition are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. The presence of bromine is typically indicated by a pair of peaks of nearly equal intensity separated by two m/z units (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

An In-depth Technical Guide to the Chirality and Stereochemistry of 2-Bromobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemical properties of 2-bromobutanoic acid, a chiral molecule of significant interest in organic synthesis and pharmaceutical development. We will delve into its synthesis, the resolution of its enantiomers, and its applications in stereospecific reactions.

Introduction to Chirality in 2-Bromobutanoic Acid

2-Bromobutanoic acid possesses a chiral center at the second carbon atom (C2), the point of attachment for the bromine atom.[1][2] This chirality gives rise to two non-superimposable mirror images, known as enantiomers: (R)-2-bromobutanoic acid and (S)-2-bromobutanoic acid. These enantiomers exhibit identical physical properties in an achiral environment but differ in their interaction with plane-polarized light and other chiral molecules.[3][4] This distinction is crucial in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[2][3]

Synthesis of Racemic 2-Bromobutanoic Acid

The most common method for synthesizing 2-bromobutanoic acid is through the alpha-bromination of butanoic acid, typically via the Hell-Volhard-Zelinsky (HVZ) reaction.[1][5][6] This reaction introduces a bromine atom to the carbon adjacent to the carboxyl group.[7]

The HVZ reaction proceeds by first converting the carboxylic acid to an acyl bromide, which then tautomerizes to its enol form.[8][9] This enol intermediate is subsequently brominated at the alpha-position.[9] The reaction is typically catalyzed by phosphorus tribromide (PBr₃) or red phosphorus and bromine.[5][7] The initial product is racemic, containing equal amounts of the (R)- and (S)-enantiomers, resulting in a product with no net optical activity.[10]

Resolution of Enantiomers

Separating the racemic mixture of 2-bromobutanoic acid into its pure enantiomers is a critical step for its use in stereospecific synthesis. This process, known as resolution, takes advantage of the different physical properties of diastereomers.[3][4] A common method involves reacting the racemic acid with a single enantiomer of a chiral base, such as an alkaloid like strychnine or a chiral amine like (R)-1-phenylethylamine.[4][6]

This reaction forms a pair of diastereomeric salts ((R)-acid-(R)-base and (S)-acid-(R)-base), which, unlike enantiomers, have different solubilities and can be separated by fractional crystallization.[3][4] Once separated, the individual diastereomeric salts are treated with a strong acid to regenerate the pure (R)- and this compound enantiomers.[3]

Stereospecific Reactions of 2-Bromobutanoic Acid

The chirality of 2-bromobutanoic acid is pivotal in stereospecific reactions, where the stereochemistry of the reactant dictates the stereochemistry of the product.[11][12] A prime example is the Sₙ2 (bimolecular nucleophilic substitution) reaction.

In an Sₙ2 reaction, a nucleophile attacks the chiral carbon from the side opposite to the leaving group (in this case, the bromide ion).[11][13] This "backside attack" results in an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion.[11][14] For instance, if (R)-2-bromobutanoic acid undergoes an Sₙ2 reaction with a nucleophile, the product will have the (S) configuration. This predictable stereochemical outcome makes enantiomerically pure 2-bromobutanoic acid a valuable building block in the synthesis of complex chiral molecules.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for 2-bromobutanoic acid and its enantiomers.

| Property | Value |

| Molecular Formula | C₄H₇BrO₂[1][15] |

| Molecular Weight | 167.00 g/mol [1][15] |

| Appearance | Colorless to pale yellow liquid or oily liquid[1][5][15] |

| Density | 1.567 g/mL[1][16] |

| Melting Point | -4 °C[1][16] |

| Boiling Point | 99-103 °C at 10 mmHg[1][16] |

| Refractive Index | 1.474[1][16] |

| Solubility | Soluble in water, alcohol, and ether[2][5][16] |

Table 1: Physical Properties of Racemic 2-Bromobutanoic Acid

| Enantiomer | CAS Number | Specific Rotation [α] |

| (R)-2-bromobutanoic acid | 2681-94-9[17] | Data not consistently available in search results |

| This compound | 32659-49-7[18] | -26.0° (c=0.01 g/mL in Methanol)[18] |

Table 2: Properties of 2-Bromobutanoic Acid Enantiomers

Note: Specific rotation values can vary with solvent, temperature, and concentration. The provided value for the (S)-enantiomer is from a specific source and conditions.

Experimental Protocols

Synthesis of Racemic 2-Bromobutanoic Acid via Hell-Volhard-Zelinsky Reaction

Materials:

-

Butanoic acid

-

Red phosphorus

-

Bromine

-

Water

Procedure:

-

In a reaction flask equipped with a reflux condenser and a dropping funnel, combine butanoic acid and a catalytic amount of red phosphorus.[5]

-

Heat the mixture.[5]

-

Slowly add bromine from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be vented through a proper scrubbing system.[5]

-

After the addition of bromine is complete, continue to heat the mixture under reflux until the reaction is complete, as indicated by the disappearance of the red-brown color of bromine.[8]

-

Cool the reaction mixture.

-

Slowly and carefully add water to hydrolyze the intermediate acyl bromide to 2-bromobutanoic acid.[8]

-

The product can then be purified by distillation under reduced pressure.[8]

Resolution of Racemic 2-Bromobutanoic Acid

Materials:

-

Racemic 2-bromobutanoic acid

-

Enantiomerically pure chiral base (e.g., (R)-1-phenylethylamine)

-

Suitable solvent (e.g., ethanol)

-

Strong acid (e.g., HCl)

Procedure:

-

Dissolve the racemic 2-bromobutanoic acid in a suitable solvent.

-

Add an equimolar amount of the enantiomerically pure chiral base. This will form a mixture of two diastereomeric salts.[3]

-

Allow the solution to cool slowly to facilitate the crystallization of one of the diastereomeric salts. The less soluble diastereomer will crystallize out first.[4]

-

Separate the crystals by filtration.

-

The filtrate contains the more soluble diastereomeric salt.

-

Treat each fraction (the crystals and the filtrate) separately with a strong acid to protonate the carboxylate and liberate the free 2-bromobutanoic acid enantiomers.[3]

-

The chiral amine can be recovered from the aqueous layer.

-

Purify the separated enantiomers of 2-bromobutanoic acid.

Visualizations

Caption: Workflow for the synthesis and resolution of 2-bromobutanoic acid.

Caption: Sₙ2 reaction mechanism showing Walden inversion.

Note: The images in the Sₙ2 diagram are placeholders for actual chemical structures which would be depicted in a full whitepaper.

Caption: Formation of diastereomeric salts for resolution.

References

- 1. innospk.com [innospk.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pharmacy180.com [pharmacy180.com]

- 5. Page loading... [guidechem.com]

- 6. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]

- 7. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 8. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 9. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 10. Enantiomeric excess - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

- 12. quora.com [quora.com]

- 13. SN2 reaction - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. 2-Bromobutanoic acid | C4H7BrO2 | CID 6655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chembk.com [chembk.com]

- 17. (R)-2-BROMOBUTANOIC ACID | 2681-94-9 [chemicalbook.com]

- 18. 32659-49-7 CAS MSDS (S-2--Bromobutyric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Safety data sheet and handling precautions for (S)-2-Bromobutanoic acid

An In-depth Technical Guide to the Safe Handling of (S)-2-Bromobutanoic Acid

For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical properties and associated hazards of reagents is paramount for ensuring laboratory safety and experimental integrity. This guide provides a detailed overview of the safety data and handling precautions for this compound (CAS No. 32659-49-7), a chiral building block frequently utilized in the synthesis of pharmaceuticals and other complex organic molecules.

Chemical Identification and Physical Properties

This compound, also known as (S)-α-Bromobutyric acid, is a colorless to yellow, oily liquid.[1][2][3] It is a chiral carboxylic acid with the molecular formula C4H7BrO2.[1][4][5] The presence of the bromine atom on the alpha-carbon makes it a valuable intermediate for various substitution reactions.[6]

The following table summarizes the key physical and chemical properties of this compound. Data for the racemic mixture (2-Bromobutanoic acid, CAS No. 80-58-0) is included where specific data for the (S)-enantiomer is not available, as the general physical properties are expected to be similar.

Table 1: Physical and Chemical Properties of 2-Bromobutanoic Acid

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C4H7BrO2 | [1][4][5][7] |

| Molecular Weight | 167.00 g/mol | [1][2][5][8] |

| Appearance | Colorless to yellow, clear or oily liquid | [1][2][3] |

| Odor | Pungent | [3] |

| Melting Point | -4 °C (24.8 °F) | [1][3][5] |

| Boiling Point | 99-103 °C @ 10 mmHg; 214-217 °C @ 760 mmHg | [1][3] |

| Density | 1.567 g/mL at 25 °C | [1][2][5] |

| Flash Point | > 112 °C (> 233.6 °F) | [3][5] |

| Water Solubility | 66-70 g/L (20 ºC); Soluble in 15 parts water | [1][2][6] |

| Solubility in other solvents | Soluble in alcohol and ether | [1][6][9] |

| Vapor Pressure | 0.0533 - 0.105 mmHg @ 25 °C | [1][3] |

| Refractive Index (n20/D) | 1.474 | [1][5] |

| pKa | 2.939 (35 °C) | [1] |

| Partition Coefficient (log Pow) | 1.42 |[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is corrosive and causes severe skin burns and eye damage.[2][3][8][10] The substance is also harmful if swallowed or absorbed through the skin.[1][2][8][10] Inhalation may cause irritation and chemical burns to the respiratory tract.[9][10]

Table 2: GHS Hazard Classification and Statements

| Classification | Code | Statement | Source(s) |

|---|---|---|---|

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | [2][8] |

| Skin Corrosion (Category 1B) | H314 | Causes severe skin burns and eye damage | [2][8] |

| Serious Eye Damage (Category 1) | - | Causes serious eye damage |[3][9] |

Table 3: Precautionary Statements and Safety Phrases

| Type | Code | Statement | Source(s) |

|---|---|---|---|

| Prevention | P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | [2][7] |

| P270 | Do not eat, drink or smoke when using this product. | [7] | |

| S16 | Keep away from sources of ignition. | [1] | |

| S9 | Keep container in a well-ventilated place. | [1] | |

| Response | P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [2] |

| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. | [7] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] | |

| P316 | Get emergency medical help immediately. | [2] | |

| S26 | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | [1][10] | |

| S45 | In case of accident or if you feel unwell, seek medical advice immediately (show the label whenever possible). | [1][10] | |

| Storage | P403 / Store locked up. | Store in a well-ventilated place. | [3][7] |

| Disposal | P501 | Dispose of contents/ container to an approved waste disposal plant. |[7] |

Toxicological Information

The primary health risks associated with this compound are related to its corrosive nature. Direct contact can cause severe chemical burns.[9] Animal studies have provided some quantitative data on its toxicity.

Table 4: Acute Toxicity Data

| Route | Species | Value | Source(s) |

|---|

| Oral | Mouse | LD50: 310 mg/kg |[1] |

Experimental Protocols: Safe Handling Procedures

Adherence to strict safety protocols is mandatory when working with this compound. The following is a general methodology for its safe use in a laboratory setting.

4.1. Pre-Experiment Preparation

-

Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.[11]

-

Engineering Controls: Ensure a calibrated and certified chemical fume hood is available and functioning correctly.[12][13] Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[7][10]

-

Personal Protective Equipment (PPE): Don the following minimum PPE:

-

Eye Protection: Chemical splash goggles and a face shield.[10]

-

Hand Protection: Chemical-resistant gloves (e.g., butyl rubber). Inspect gloves for any signs of degradation or damage before use.[12][13]

-

Body Protection: A flame-retardant lab coat or chemical-resistant apron.[12] Wear long pants and closed-toe shoes.[12]

-

-

Spill Kit: Ensure a spill kit appropriate for corrosive acids is readily accessible. The kit should contain an inert absorbent material like vermiculite or sand.[10]

4.2. Handling and Use

-

Transport: When moving the chemical, use a secondary container or an approved acid bucket to minimize the risk of spills from dropped containers.[11]

-

Dispensing: Conduct all manipulations, including weighing and transferring, inside a chemical fume hood to prevent inhalation of vapors.[12][13]

-

Chemical Compatibility: Keep this compound away from incompatible materials such as strong bases and oxidizing agents.[10]

-

Dilution: If diluting, always add the acid slowly to the diluent (e.g., water), never the other way around, to prevent splattering and excessive heat generation.[13]

4.3. Post-Experiment Procedures

-

Decontamination: Wipe down the work area within the fume hood.

-

Waste Disposal: Dispose of waste and empty containers in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidelines.[13]

-

PPE Removal: Remove protective equipment carefully to avoid skin contact.[9] Wash hands and forearms thoroughly after handling is complete.[10]

Storage and Disposal

5.1. Storage

-

Store in a cool, dry, and well-ventilated area designated for corrosive materials.[1][7][14]

-

Keep containers tightly closed to prevent the release of vapors.[12][14]

-

Ensure containers are clearly labeled with the chemical name and hazard warnings.[14]

-

Segregate from incompatible substances, particularly bases, oxidizers, and heat sources.[10][12]

5.2. Disposal

-

Chemical waste must be handled as hazardous waste.

-

Neutralization may be a required step before disposal, but this should only be performed by trained personnel following a validated procedure.[13]

-

Contact a licensed professional waste disposal service to dispose of this material.[3][7]

Emergency Procedures

6.1. First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][10]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][10]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][10]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3][10]

6.2. Accidental Release Measures

-

Small Spills: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[2][10] Place the absorbed material into a suitable, labeled container for disposal.

-

Large Spills: Evacuate the area. Prevent further leakage if it is safe to do so. Do not let the product enter drains.[2] Contact emergency services and your institution's safety office.

-

Ventilation: Ensure adequate ventilation in the spill area.[10]

Visualized Workflows

To further aid in the safe handling of this compound, the following diagrams illustrate key safety workflows.

Caption: A generalized workflow for the safe handling of corrosive liquids in a laboratory setting.

Caption: A decision-making workflow for responding to a chemical spill in the laboratory.

References

- 1. chembk.com [chembk.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. fishersci.com [fishersci.com]

- 4. 32659-49-7 CAS MSDS (S-2--Bromobutyric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. innospk.com [innospk.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 2-Bromobutanoic acid | C4H7BrO2 | CID 6655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. youtube.com [youtube.com]

- 12. questron.ca [questron.ca]

- 13. scienceequip.com.au [scienceequip.com.au]

- 14. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]

Physical properties like boiling point and density of (S)-2-Bromobutanoic acid

An In-Depth Technical Guide to the Physical Properties of (S)-2-Bromobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of this compound, a chiral molecule of interest in pharmaceutical synthesis. The information presented herein is intended to support research and development activities by providing reliable data and standardized experimental protocols.

Core Physical Properties

This compound is a colorless to clear yellow, oily liquid at room temperature.[1] It is a halogenated carboxylic acid, and its physical characteristics are crucial for handling, reaction setup, and purification processes.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound that have been reported in the literature.

| Physical Property | Value | Conditions |

| Boiling Point | 99-103 °C | at 10 mmHg |

| 107 °C | at 1.6 kPa | |

| 127-128 °C | at 3.33 kPa | |

| 181-182 °C | at 33.25 kPa | |

| 217 °C | at atmospheric pressure (calculated) | |

| Density | 1.567 g/mL | at 25 °C |

| 1.625 g/mL | Not specified | |

| Melting Point | -4 °C | |

| Refractive Index | n20/D 1.474 | at 20 °C |

| Water Solubility | 66 g/L | at 20 °C |

Note: The boiling point of a substance is dependent on the ambient pressure. The provided data illustrates this relationship for this compound.[1][2][3][4][5][6][7][8]

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail generalized experimental methodologies for determining the boiling point and density of liquid carboxylic acids like this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Materials:

-

Sample of this compound

-

Thiele tube or other heating apparatus (e.g., oil bath)

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Stand and clamp

Procedure:

-

A small amount of the liquid this compound is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube containing the liquid.

-

The test tube is attached to the thermometer, ensuring the bulb of the thermometer and the sample are at the same level.

-

The entire assembly is then immersed in a Thiele tube or an oil bath.

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be seen to escape as a stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[9][10][11]

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it.

Materials:

-

Pycnometer (of a known volume)

-

Analytical balance

-

Sample of this compound

-

Distilled water (for calibration)

-

Thermostatic bath

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty weight is accurately determined using an analytical balance.

-

The pycnometer is then filled with distilled water and placed in a thermostatic bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

The water level is adjusted to the mark on the capillary, any excess is wiped off, and the pycnometer is weighed again to determine the weight of the water.

-

The pycnometer is then emptied, dried, and filled with the this compound.

-

The same procedure of thermal equilibration and weighing is repeated for the sample.

-

The density of the this compound is calculated using the following formula:

Density of sample = (Mass of sample / Mass of water) x Density of water at the measurement temperature.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the boiling point and density of a liquid sample such as this compound.

References

- 1. chembk.com [chembk.com]

- 2. 32659-49-7 CAS MSDS (S-2--Bromobutyric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2-bromobutanoic acid [stenutz.eu]

- 4. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]

- 5. 2-溴丁酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. 2-Bromobutyric acid 97 80-58-0 [sigmaaldrich.com]

- 8. 2-Bromobutyric acid | 80-58-0 [chemicalbook.com]

- 9. byjus.com [byjus.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. Video: Boiling Points - Concept [jove.com]

Methodological & Application

Enantioselective Synthesis of (S)-2-Bromobutanoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for two distinct and effective methods for the enantioselective synthesis of (S)-2-Bromobutanoic acid, a valuable chiral building block in the pharmaceutical industry. The protocols outlined below leverage both classical stereospecific conversion from a chiral pool starting material and a modern organocatalytic approach.

Introduction

This compound is a key chiral intermediate in the synthesis of various pharmaceuticals. Its stereochemistry is crucial for the biological activity of the final drug products. Therefore, robust and efficient methods for its enantioselective synthesis are of high importance. This document details two such methods:

-

Method A: Stereospecific Synthesis from (S)-2-Aminobutanoic Acid via Diazotization. This classic method utilizes the readily available and inexpensive amino acid (S)-2-aminobutanoic acid as a chiral precursor. The synthesis proceeds via a diazotization reaction followed by nucleophilic substitution with bromide, which occurs with retention of configuration.

-

Method B: Organocatalytic α-Bromination of Butanal followed by Oxidation. This modern approach employs a chiral organocatalyst to achieve the enantioselective α-bromination of butanal. The resulting (S)-2-bromobutanal is then oxidized to the target carboxylic acid. This method offers an alternative route that avoids the direct handling of potentially hazardous reagents associated with diazotization.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic methods, allowing for a direct comparison of their efficacy.

| Parameter | Method A: From (S)-2-Aminobutanoic Acid | Method B: Organocatalytic Approach |

| Starting Material | (S)-2-Aminobutanoic acid | Butanal |

| Overall Yield | 65-75% | 60-70% (over two steps) |

| Enantiomeric Excess (e.e.) | >98% | 90-95% |

| Key Reagents | Sodium nitrite, Hydrobromic acid | Chiral Proline-based catalyst, NBS, Oxidizing agent |

| Reaction Steps | 1 | 2 |

Experimental Protocols

Method A: Stereospecific Synthesis from (S)-2-Aminobutanoic Acid via Diazotization

This protocol describes the conversion of (S)-2-aminobutanoic acid to this compound. The reaction involves the diazotization of the amino group followed by displacement with bromide.

Materials:

-

(S)-2-Aminobutanoic acid

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve (S)-2-aminobutanoic acid (10.3 g, 100 mmol) in 48% hydrobromic acid (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (8.3 g, 120 mmol) in water (20 mL) dropwise to the stirred solution over a period of 1 hour, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 2 hours.

-

Allow the reaction mixture to warm to room temperature and stir for another 12 hours.

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield this compound as a pale yellow oil.

Expected Outcome:

The procedure should yield approximately 11.7 - 13.4 g (65-75%) of this compound with an enantiomeric excess greater than 98%.

Method B: Organocatalytic α-Bromination of Butanal and Subsequent Oxidation

This two-step protocol involves the enantioselective α-bromination of butanal using a chiral organocatalyst, followed by oxidation of the resulting aldehyde to the carboxylic acid.

Step 1: Enantioselective α-Bromination of Butanal

Materials:

-

Butanal

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (chiral catalyst)

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

To a stirred solution of butanal (7.2 g, 100 mmol) in dichloromethane (200 mL) at 0 °C, add the chiral catalyst (1.6 g, 5 mol%).

-

Stir the mixture for 10 minutes.

-

Add N-bromosuccinimide (19.6 g, 110 mmol) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

-

Continue stirring the reaction mixture at 0 °C for 24 hours.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution (100 mL).

-

Separate the organic layer, and wash it with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain crude (S)-2-bromobutanal. Note: (S)-2-bromobutanal is volatile and should be handled with care. It is recommended to proceed to the next step without extensive purification.

Step 2: Oxidation of (S)-2-Bromobutanal to this compound

Materials:

-

Crude (S)-2-bromobutanal from Step 1

-

Jones reagent (prepared from chromium trioxide, sulfuric acid, and water) or another suitable oxidizing agent (e.g., Pinnick oxidation reagents: sodium chlorite and sodium dihydrogen phosphate).

-

Acetone

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure (using Jones Oxidation):

-

Dissolve the crude (S)-2-bromobutanal in acetone (150 mL) and cool the solution to 0 °C in an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution until the orange color of the reagent persists.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Quench the reaction by adding isopropanol until the green color of the chromium salts is observed.

-

Remove the acetone under reduced pressure.

-

Add water (100 mL) to the residue and extract the product with diethyl ether (3 x 75 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield this compound.

Expected Outcome:

The two-step procedure should provide an overall yield of 60-70% of this compound with an enantiomeric excess of 90-95%.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described synthetic methods.

Caption: Workflow for the synthesis of this compound from (S)-2-Aminobutanoic acid.

Caption: Two-step workflow for the synthesis of this compound via an organocatalytic approach.

Application Notes and Protocols: (S)-2-Bromobutanoic Acid in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Bromobutanoic acid is a valuable chiral building block in the pharmaceutical industry, prized for its role in the stereoselective synthesis of complex active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring both a carboxylic acid and a chiral center with a reactive bromide, allows for versatile synthetic transformations. These notes detail the applications of this compound in the synthesis of key pharmaceutical intermediates, with a primary focus on the anticonvulsant drug Levetiracetam. Detailed experimental protocols, quantitative data, and process diagrams are provided to guide researchers in utilizing this important chiral synthon.

Introduction to this compound

This compound, also known as (S)-α-Bromobutyric acid, is an organobromine compound that serves as a critical intermediate in organic synthesis.[1][2] Its chirality is fundamental to its utility, enabling the construction of enantiomerically pure pharmaceutical compounds, where specific stereoisomers are responsible for therapeutic activity. The physical and chemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇BrO₂ | [3][4] |

| Molecular Weight | 167.00 g/mol | [3][4] |

| CAS Number | 32659-49-7 | [5] |

| Appearance | Colorless to yellowish oily liquid | [2] |

| Density | 1.567 g/mL at 25 °C | [2][3] |

| Melting Point | -4 °C | [2][5] |

| Boiling Point | 99-103 °C / 10 mmHg | [2][6] |

| Refractive Index | n20/D 1.474 | [2][6] |

| Solubility | Soluble in alcohol and ether; soluble in 15 parts water. | [2][6] |

Core Application: Synthesis of Levetiracetam

Levetiracetam is a widely used antiepileptic drug for treating various types of seizures.[7] The therapeutic activity resides exclusively in the (S)-enantiomer. This compound is a key starting material for a highly efficient and stereospecific synthesis of Levetiracetam.[1]

Synthetic Pathway Overview

The synthesis involves the reaction of this compound with 2-pyrrolidinone to form an intermediate, which is then converted to Levetiracetam through esterification and ammonolysis.[1] A key advantage of this route is the retention of the chiral center's configuration from the starting material to the final product.

Figure 1: Synthetic pathway for Levetiracetam from this compound.

Experimental Protocol: Synthesis of (S)-α-ethyl-2-oxo-1-pyrrolidineacetamide (Levetiracetam)

This protocol is a composite representation based on established synthetic routes.[1] Researchers should adapt and optimize conditions based on their specific laboratory setup and safety protocols.

Step 1: Esterification of this compound

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq).

-

Solvent: Dissolve the starting material in a suitable anhydrous solvent (e.g., Dichloromethane, DCM).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) to the cooled solution.

-

Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12 hours.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate under reduced pressure to yield the crude ester intermediate.

Step 2: Nucleophilic Substitution with 2-Pyrrolidinone

-

Setup: In a separate flask, prepare a solution of 2-pyrrolidinone (1.2 eq) in an anhydrous polar aprotic solvent (e.g., Tetrahydrofuran, THF).

-

Base Addition: Cool the solution to 0 °C and add a strong base (e.g., Sodium hydride, 1.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Anion Formation: Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the pyrrolidinone anion.

-

Coupling Reaction: Cool the anion solution to 0 °C and add the crude ester intermediate from Step 1, dissolved in anhydrous THF, dropwise.

-

Reaction: Stir the reaction at room temperature for 24 hours.

-

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid intermediate via column chromatography.

Step 3: Amidation to form Levetiracetam

-

Setup: Dissolve the purified intermediate from Step 2 (1.0 eq) in anhydrous THF.

-

Activation: Cool the solution to 0 °C and add triethylamine (1.5 eq) followed by the dropwise addition of ethyl chloroformate (1.2 eq). Stir for 1 hour at 0 °C.

-

Ammonolysis: Bubble ammonia gas through the solution at 0 °C for 2-3 hours, or add a concentrated solution of ammonia in methanol and stir at room temperature overnight.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Crystallization: Concentrate the organic layer and recrystallize the crude product from acetone or ethyl acetate to yield pure (S)-α-ethyl-2-oxo-1-pyrrolidineacetamide (Levetiracetam).[1]

Quantitative Data

While specific yields can vary significantly based on reaction scale and optimization, the following table provides target data based on literature.

Table 2: Representative Reaction Data for Levetiracetam Synthesis

| Step | Product | Typical Yield | Purity (Target) | Enantiomeric Excess (e.e.) |

| 1-3 | Levetiracetam | 60-75% (overall) | >99% | >99% |

Application in ACE Inhibitor Synthesis (Cilazapril)

This compound can also serve as a precursor for chiral intermediates used in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Cilazapril.[8][9] The synthesis often involves creating a key intermediate like (S)-homophenylalanine, which is a pharmacophore for many "pril" drugs.[8] The bromo-acid can be converted to the corresponding amino acid via nucleophilic substitution with an ammonia equivalent, followed by further elaboration.

Generalized Synthetic Workflow

Figure 2: General workflow for utilizing this compound in ACE inhibitor synthesis.

Protocol: Synthesis of (S)-2-Aminobutanoic Acid Derivative

This protocol outlines the conversion of the bromo-acid to the corresponding amino-acid, a versatile intermediate.

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like Dimethylformamide (DMF).

-

Azide Formation: Add sodium azide (NaN₃) (1.5 eq) to the solution. Caution: Sodium azide is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood.

-

Reaction: Heat the mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ether to remove unreacted starting material. Acidify the aqueous layer with HCl (e.g., 2M HCl) and then extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield (S)-2-azidobutanoic acid.

-

Reduction: Dissolve the crude azido-acid in methanol. Carefully add a catalyst, such as 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Place the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or disappearance of the azide peak in IR spectroscopy).

-

Finalization: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. Concentrate the filtrate under reduced pressure to obtain the crude (S)-2-aminobutanoic acid derivative. Further purification can be achieved by crystallization or chromatography.

Safety and Handling

2-Bromobutanoic acid is corrosive and can cause severe skin burns and eye damage.[5] It is also harmful if swallowed.[5] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

This compound is a cornerstone chiral building block for the stereoselective synthesis of important pharmaceuticals. Its application in the industrial-scale production of Levetiracetam highlights its significance. The protocols and data presented herein provide a foundational guide for researchers to leverage this versatile intermediate in the development of new and existing drug molecules, ensuring high enantiomeric purity in the final active pharmaceutical ingredient.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. chembk.com [chembk.com]

- 3. innospk.com [innospk.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]

- 6. lookchem.com [lookchem.com]

- 7. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

Application Notes and Protocols for the Synthesis of 2-Bromobutanoic Acid via the Hell-Volhard-Zelinsky Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone of organic synthesis, enabling the selective α-halogenation of carboxylic acids. This process is particularly valuable for introducing a bromine atom at the carbon adjacent to the carboxyl group, yielding α-bromo carboxylic acids. These products are versatile intermediates in the synthesis of a wide array of more complex organic molecules, including amino acids and hydroxy acids.[1][2] This document provides a detailed protocol for the synthesis of 2-bromobutanoic acid from butanoic acid using the HVZ reaction. The synthesis involves the α-bromination of butanoic acid, a process that leverages the reactivity of bromine with carboxylic acids under controlled conditions to ensure high yield and purity.[3]

2-Bromobutanoic acid, also known as α-bromobutyric acid, is a chiral compound with significant applications in the pharmaceutical and chemical industries.[3][4] It serves as a key building block in the preparation of various compounds, including the anticonvulsant medication Levetiracetam.[4] The presence of the bromine atom at the α-position makes it a reactive intermediate for nucleophilic substitution reactions.[1][2]

Reaction Mechanism

The Hell-Volhard-Zelinsky reaction proceeds through a multi-step mechanism.[5] Initially, the carboxylic acid reacts with a phosphorus trihalide, such as phosphorus tribromide (PBr₃), which can be generated in situ from red phosphorus and bromine, to form an acyl bromide.[6][7][8] The acyl bromide readily tautomerizes to its enol form. This enol intermediate is then rapidly brominated at the α-carbon.[5][7][9] The resulting α-bromo acyl bromide can then undergo hydrolysis during the workup to yield the final α-bromo carboxylic acid product.[5][6]

Experimental Protocol

This protocol details the synthesis of 2-bromobutanoic acid from butanoic acid.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier/Purity |

| Butanoic Acid | C₄H₈O₂ | 88.11 | 1.0 mol | Sigma-Aldrich, ≥99% |

| Red Phosphorus | P | 30.97 | Catalytic amount | Acros Organics, 98.9% |

| Bromine | Br₂ | 159.81 | 1.1 mol | Fisher Scientific, 99.5% |

| Thionyl Chloride (optional) | SOCl₂ | 118.97 | 1.1 eq | Alfa Aesar, 99% |

| Water | H₂O | 18.02 | As needed | Distilled |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | Anhydrous |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | Saturated solution |

| Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Anhydrous |

Equipment

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle with a magnetic stirrer

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a thermometer.

-

Initial Charge: Charge the flask with butanoic acid (1.0 mol) and a catalytic amount of red phosphorus.

-

Bromine Addition: Slowly add bromine (1.1 mol) to the reaction mixture through the dropping funnel. The addition should be done cautiously to control the exothermic reaction. Some procedures may call for the initial formation of an acid chloride using a reagent like thionyl chloride before the addition of bromine and phosphorus.[6][10]

-

Reaction: Heat the mixture to reflux and maintain this temperature for several hours until the reaction is complete, which is often indicated by the disappearance of the red bromine color. The reaction conditions can be harsh, requiring high temperatures and extended reaction times.[6][9]

-

Workup: After cooling the reaction mixture to room temperature, slowly and carefully add water to hydrolyze the intermediate α-bromo acyl bromide to 2-bromobutanoic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Washing: Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any unreacted acids and bromine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure 2-bromobutanoic acid. The boiling point of 2-bromobutanoic acid is reported to be between 99-103°C at 10 mmHg.[3][4]

Safety Precautions: Bromine and thionyl chloride are highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

Data Presentation

Table 1: Physicochemical Properties of 2-Bromobutanoic Acid

| Property | Value | Reference |

| Molecular Formula | C₄H₇BrO₂ | [3] |

| Molecular Weight | 167.00 g/mol | [3] |

| Appearance | Colorless clear liquid | [3][4] |

| Density | 1.567 g/mL | [3] |

| Melting Point | -4 °C | [3] |

| Boiling Point | 99-103 °C at 10 mmHg | [3][4] |

| Purity (Typical) | ≥99.0% (GC) | [3] |

| Solubility | Soluble in water, ethanol, and acetone | [1][11] |

Table 2: Typical Reaction Parameters and Yields

| Parameter | Value |

| Reactant Ratio (Butanoic Acid:Bromine) | 1:1.1 |

| Catalyst | Red Phosphorus |

| Reaction Temperature | Reflux |

| Reaction Time | Several hours |

| Typical Yield | 85% (as reported for a similar α-bromo ester synthesis)[6] |

Visualizations

Caption: Mechanism of the Hell-Volhard-Zelinsky Reaction.

Caption: Experimental Workflow for 2-Bromobutanoic Acid Synthesis.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. innospk.com [innospk.com]

- 4. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 7. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 8. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. Page loading... [wap.guidechem.com]

Application Notes and Protocols: Synthesis of Levetiracetam Utilizing (S)-2-Bromobutanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals